6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID
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Overview
Description
6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID is a heterocyclic compound that features a pyrrolidine ring fused to a triazolo-pyridazine core.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit significant α-glucosidase inhibition activity and potent anticancer activity against a549 (human lung carcinoma) and mcf-7 (human breast cancer) cell lines .
Mode of Action
Similar compounds have been reported to inhibit α-glucosidase, an enzyme involved in the breakdown of carbohydrates, and exhibit anticancer activity, presumably by interacting with cellular targets and inducing apoptosis .
Biochemical Pathways
Its anticancer activity suggests it may also influence cell cycle regulation and apoptosis pathways .
Pharmacokinetics
The pyrrolidine ring, a common feature in many bioactive compounds, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Similar compounds have shown significant α-glucosidase inhibition activity and potent anticancer activity against certain cell lines . These effects suggest that the compound may alter cellular metabolism and induce cell death in cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrolidine with a triazolo-pyridazine intermediate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antibacterial properties against various strains of bacteria.
Medicine: Explored for its potential anticancer activity, particularly against cell lines such as A549, MCF-7, and HeLa.
Industry: Utilized in the development of new materials with specific chemical properties .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazolo-pyridazine core and exhibit comparable biological activities.
Pyridazinone derivatives: Known for their wide range of pharmacological activities, including anticancer and antibacterial properties .
Uniqueness
6-(PYRROLIDIN-1-YL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE-3-CARBOXYLIC ACID is unique due to its specific structural features, such as the pyrrolidine ring, which enhances its biological activity and selectivity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c16-10(17)9-12-11-7-3-4-8(13-15(7)9)14-5-1-2-6-14/h3-4H,1-2,5-6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXNLTUXVRDHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN3C(=NN=C3C(=O)O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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